1-Methyl-4-(thiomorpholin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylic acid
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Overview
Description
1-Methyl-4-(thiomorpholin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is fused with a thiazinan ring, and a carboxylic acid functional group. The presence of these functional groups and the heterocyclic nature of the compound make it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(thiomorpholin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction between a pyrazolo[3,4-d]pyrimidine derivative and a thiazinan derivative in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol, and using a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry principles can be applied to minimize the use of hazardous solvents and reagents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(thiomorpholin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
1-Methyl-4-(thiomorpholin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(thiomorpholin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist . The exact mechanism of action would depend on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar heterocyclic structure and has been studied for its pharmacological activities.
Pyrido[2,3-d]pyrimidines: These compounds also contain a pyrimidine core and have been investigated for their biological activities.
Uniqueness
1-Methyl-4-(thiomorpholin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylic acid is unique due to the presence of both a thiazinan ring and a pyrazolo[3,4-d]pyrimidine core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-thiomorpholin-4-ylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-15-9-7(6-12-15)10(14-8(13-9)11(17)18)16-2-4-19-5-3-16/h6H,2-5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWAXGWDSMPFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)C(=O)O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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